molecular formula C31H52N2O B1264435 halichonadin E

halichonadin E

Cat. No. B1264435
M. Wt: 468.8 g/mol
InChI Key: GWNAWKXPMUQBAV-BJJXRJFNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

halichonadin E is a natural product found in Halichondria with data available.

Scientific Research Applications

Discovery and Structural Analysis

Halichonadin E, a dimeric sesquiterpenoid, was identified in the marine sponge Halichondria sp. This compound is unique for being the first hetero-dimeric sesquiterpenoid with eudesmane and aromadendrane skeletons linked through a urea fragment. The structure and relative configuration of halichonadin E were determined using spectroscopic data, highlighting its novel chemical composition (Kozawa et al., 2008).

Sesquiterpenoids in Marine Sponges

Further research into marine sponges has led to the discovery of additional dimeric sesquiterpenoids, such as halichonadins K and L. These compounds, structurally similar to halichonadin E, are homodimers of eudesmane sesquiterpene linked through a piperidine ring via amide bonds. This research contributes to the understanding of the chemical diversity and potential applications of sesquiterpenoids found in marine sponges (Tanaka et al., 2012).

Biomimetic Synthesis and Biosynthesis Hypotheses

The complexity of halichonadin E's structure has inspired biomimetic synthesis research. For instance, a proposed biosynthesis pathway for halichonadin H, a related compound, involves Passerini reactions of eudesmane-type terpene isocyanides. This research offers insights into the hypothetical biosynthesis of similar marine natural products and demonstrates a method to synthesize structurally related compounds (Ichikawa et al., 2019).

Structural Elucidation and Synthetic Strategies

Studies on halichonadins G–J from Halichondria sp. have expanded the knowledge on sesquiterpenoids' structures and synthetic strategies. These research efforts contribute to a broader understanding of the chemical diversity of sesquiterpenoids in marine sponges and their potential applications in various fields (Suto et al., 2011).

properties

Product Name

halichonadin E

Molecular Formula

C31H52N2O

Molecular Weight

468.8 g/mol

IUPAC Name

1-[(1aR,4R,4aR,7R,7aS,7bS)-1,1,4,7-tetramethyl-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulen-4-yl]-3-[(1S,2S,4aR,8aS)-4a-methyl-8-methylidene-2-propan-2-yl-1,2,3,4,5,6,7,8a-octahydronaphthalen-1-yl]urea

InChI

InChI=1S/C31H52N2O/c1-18(2)21-13-16-30(7)15-9-10-20(4)25(30)27(21)32-28(34)33-31(8)17-14-23-26(29(23,5)6)24-19(3)11-12-22(24)31/h18-19,21-27H,4,9-17H2,1-3,5-8H3,(H2,32,33,34)/t19-,21+,22-,23-,24-,25-,26-,27+,30-,31-/m1/s1

InChI Key

GWNAWKXPMUQBAV-BJJXRJFNSA-N

Isomeric SMILES

C[C@@H]1CC[C@@H]2[C@@H]1[C@H]3[C@H](C3(C)C)CC[C@@]2(C)NC(=O)N[C@H]4[C@@H](CC[C@@]5([C@@H]4C(=C)CCC5)C)C(C)C

Canonical SMILES

CC1CCC2C1C3C(C3(C)C)CCC2(C)NC(=O)NC4C(CCC5(C4C(=C)CCC5)C)C(C)C

synonyms

halichonadin E

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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